2-Propenoic acid, 2-methyl-, butyl ester, polymer with 2-methylpropyl 2-methyl-2-propenoate

Catalog No.
S1898897
CAS No.
9011-53-4
M.F
C16H27O4-
M. Wt
283.38 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Propenoic acid, 2-methyl-, butyl ester, polymer ...

CAS Number

9011-53-4

Product Name

2-Propenoic acid, 2-methyl-, butyl ester, polymer with 2-methylpropyl 2-methyl-2-propenoate

IUPAC Name

butyl 2-methylprop-2-enoate;(E)-2,5-dimethylhex-2-enoate

Molecular Formula

C16H27O4-

Molecular Weight

283.38 g/mol

InChI

InChI=1S/2C8H14O2/c1-6(2)4-5-7(3)8(9)10;1-4-5-6-10-8(9)7(2)3/h5-6H,4H2,1-3H3,(H,9,10);2,4-6H2,1,3H3/p-1/b7-5+;

InChI Key

JVASPBMDPCASNP-GZOLSCHFSA-M

SMILES

CCCCOC(=O)C(=C)C.CC(C)CC=C(C)C(=O)[O-]

Canonical SMILES

CCCCOC(=O)C(=C)C.CC(C)CC=C(C)C(=O)[O-]

Isomeric SMILES

CCCCOC(=O)C(=C)C.CC(C)C/C=C(\C)/C(=O)[O-]

2-Propenoic acid, 2-methyl-, butyl ester, polymer with 2-methylpropyl 2-methyl-2-propenoate, commonly known as a type of methacrylate polymer, is a complex compound characterized by its structural components. The molecular formula for this compound is C16H28O4C_{16}H_{28}O_{4} with a molecular weight of approximately 284.39 g/mol. This polymer is formed through the polymerization of the butyl ester of 2-methyl-2-propenoic acid (also known as methacrylic acid) and 2-methylpropyl 2-methyl-2-propenoate. The compound exhibits a variety of physical properties that make it valuable in industrial applications, particularly in coatings and adhesives due to its durability and resistance to environmental factors .

  • Potential for skin irritation: Contact with the skin or eyes can cause irritation [].
  • Low flammability: Generally, poly(methacrylates) are not highly flammable [].
  • Dust inhalation hazards: Inhalation of dust particles may irritate the respiratory system [].
  • Material Science

    This compound is likely a copolymer, meaning it consists of repeating units derived from two different monomers. Copolymers can be designed with specific properties for various applications. Research in material science might explore this copolymer's characteristics, such as its strength, flexibility, adhesion, or thermal resistance, for potential use in coatings, films, or composites [].

  • Polymeric Networks

    The presence of methacrylate units (2-methyl-2-propenoate) suggests potential for crosslinking, a process where polymer chains become linked together to form a network. Research might investigate the crosslinking behavior of this copolymer and its impact on material properties relevant for gels, membranes, or ion-exchange resins.

Limited Availability of Research Data

It's important to note that finding detailed scientific research publications on this specific copolymer can be challenging. Chemical databases like PubChem or ECHA primarily provide regulatory and safety information [].

The primary chemical reaction involved in the formation of this polymer is the free radical polymerization process. This reaction typically occurs under heat or UV light, facilitating the addition of monomers to form long-chain polymers. The general reaction can be summarized as follows:

  • Initiation: A free radical initiator decomposes to generate free radicals.
  • Propagation: The free radicals react with the monomers (butyl ester and 2-methylpropyl 2-methyl-2-propenoate), leading to the formation of active centers that continue to add more monomers.
  • Termination: The reaction concludes when two active chains combine or when a chain transfers its radical to another molecule.

This polymerization can also be influenced by various factors such as temperature, concentration of monomers, and presence of solvents .

The synthesis of 2-Propenoic acid, 2-methyl-, butyl ester, polymer with 2-methylpropyl 2-methyl-2-propenoate can be achieved through several methods:

  • Free Radical Polymerization: This is the most common method where heat or UV light initiates the reaction between the monomers.
  • Emulsion Polymerization: This method involves dispersing the monomer in water with surfactants, allowing for easier handling and reduced volatility.
  • Bulk Polymerization: In this technique, the monomers are mixed without solvents, leading to high molecular weight polymers.

Each method has its advantages and considerations regarding control over molecular weight and properties of the final product .

The applications of this compound are diverse due to its favorable properties:

  • Coatings: Used in protective coatings for various surfaces due to its durability and resistance to chemicals.
  • Adhesives: Employed in adhesives where strong bonding is required.
  • Sealants: Utilized in sealants for construction and automotive industries.
  • Medical Devices: Potentially used in medical applications due to its biocompatibility.

These applications highlight its importance in both industrial and consumer products .

Interaction studies involving this compound focus on its compatibility with other materials and potential interactions with biological systems. For instance:

  • Compatibility with Polymers: Studies indicate that it can blend well with other methacrylate polymers, enhancing mechanical properties.
  • Biocompatibility Assessments: Research has been conducted on how degradation products interact with biological tissues, which is crucial for medical applications.

Understanding these interactions helps in optimizing formulations for specific uses while ensuring safety and efficacy .

Several compounds share structural similarities with 2-Propenoic acid, 2-methyl-, butyl ester, polymer with 2-methylpropyl 2-methyl-2-propenoate. Below are some comparable compounds:

Compound NameStructural FeaturesUnique Aspects
Butyl acrylateEster derived from acrylic acidLower glass transition temperature than methacrylates
Methyl methacrylateEster derived from methacrylic acidWidely used in clear coatings
Ethyl acrylateEster derived from acrylic acidFaster polymerization rate compared to methacrylates
StyreneAromatic hydrocarbonProvides rigidity and thermal stability

These compounds differ primarily in their reactivity, mechanical properties, and applications. The unique structure of 2-Propenoic acid, 2-methyl-, butyl ester contributes to its specific characteristics such as enhanced adhesion and weather resistance .

General Manufacturing Information

2-Propenoic acid, 2-methyl-, butyl ester, polymer with 2-methylpropyl 2-methyl-2-propenoate: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Dates

Modify: 2023-08-16

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